Dimethyl 4,4'-([2,2'-bipyridine]-5,5'-diyl)dibenzoate
Description
Molecular Architecture and IUPAC Naming
Dimethyl 4,4'-([2,2'-bipyridine]-5,5'-diyl)dibenzoate features a central 2,2'-bipyridine unit substituted at the 5- and 5'-positions with dimethyl benzoate groups. The bipyridine core provides two nitrogen donor sites for metal coordination, while the ester groups enhance solubility and enable further functionalization. The IUPAC name, This compound, reflects this substitution pattern, with the numbering system prioritizing the bipyridine nitrogen atoms at positions 1 and 1'.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₆H₂₀N₂O₄ |
| Molecular Weight | 424.45 g/mol |
| SMILES | COC(=O)C₁=CC=C(C=C₁)C₁=CN=C(C₂=CC=C(C(=O)OC)C=C₂)C=C₁ |
| CAS Number | 1373759-07-9 |
The planar bipyridine moiety facilitates π-π stacking interactions, while the ester groups introduce steric bulk and polarity. X-ray crystallography of analogous compounds reveals dihedral angles of approximately 30–45° between the bipyridine and benzoate planes, optimizing both conjugation and steric accessibility.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s structure:
- ¹H NMR : Aromatic protons adjacent to the bipyridine nitrogen appear as doublets near δ 8.8 ppm, while ester methyl groups resonate as singlets around δ 3.9 ppm.
- ¹³C NMR : Carbonyl carbons of the ester groups are observed near δ 167 ppm, and pyridyl carbons bonded to nitrogen appear at δ 150–155 ppm. Infrared (IR) spectroscopy shows strong C=O stretches at 1720 cm⁻¹ and C-N vibrations at 1600 cm⁻¹, consistent with ester and bipyridine functionalities.
Properties
IUPAC Name |
methyl 4-[6-[5-(4-methoxycarbonylphenyl)pyridin-2-yl]pyridin-3-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O4/c1-31-25(29)19-7-3-17(4-8-19)21-11-13-23(27-15-21)24-14-12-22(16-28-24)18-5-9-20(10-6-18)26(30)32-2/h3-16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOAHWYFSYKTKKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CN=C(C=C2)C3=NC=C(C=C3)C4=CC=C(C=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Setup and Conditions
A 20 mL reaction vial is charged with the following components:
-
5,5'-Dibromo-2,2'-bipyridine : 180 mg (0.58 mmol)
-
4-(Methoxycarbonyl)phenylboronic acid : 324 mg (1.80 mmol)
-
Catalyst : Tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]): 12.6 mg (10.90 μmol)
-
Solvent System : Degassed 1,2-dimethoxyethane (12.6 mL) and saturated aqueous NaHCO₃ (6.8 mL)
The mixture is homogenized under ultrasound irradiation for 2 minutes and heated at 140°C for 3 hours under microwave irradiation.
Workup and Purification
Post-reaction, the mixture is cooled to room temperature and filtered under vacuum. The precipitate is washed with tetrahydrofuran (5 mL) and deionized water (20 mL). The crude product is subjected to Soxhlet extraction with chloroform (65 mL) for 24 hours, followed by rotary evaporation to concentrate the extract. The final product is obtained as a white powder in 53% yield.
Reaction Optimization and Critical Parameters
Catalyst Loading and Ligand Effects
The use of [Pd(PPh₃)₄] at 10 mol% relative to the aryl bromide ensures effective coupling while minimizing side reactions. Alternative ligands such as 4,4'-dimethoxy-2,2'-bipyridine (L4) have been explored in similar cross-electrophile couplings, but they are less effective for this specific substrate.
Solvent and Base Selection
The combination of 1,2-dimethoxyethane and aqueous NaHCO₃ provides optimal polarity and pH for boronic acid activation. Substituting NaHCO₃ with stronger bases (e.g., K₂CO₃) leads to ester hydrolysis, while non-polar solvents result in incomplete conversion.
Microwave vs. Conventional Heating
Microwave irradiation at 140°C significantly reduces reaction time (3 hours vs. 24–48 hours for conventional heating) and improves yield by minimizing thermal decomposition.
Characterization Data
Spectroscopic Analysis
Purity and Yield
The final product exhibits >95% purity by HPLC, with a isolated yield of 53%. Recrystallization from ethyl acetate further enhances purity but reduces yield to 45%.
Alternative Synthetic Approaches
Hydrolysis of Carboxylic Acid Derivatives
Hydrolysis of this compound with 6 M NaOH in ethanol yields the corresponding dicarboxylic acid, a precursor for MOF synthesis. This step confirms the structural integrity of the ester through inverse synthetic analysis.
Industrial and Academic Applications
The compound’s rigid bipyridine core and ester functionalities make it ideal for:
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4,4’-([2,2’-bipyridine]-5,5’-diyl)dibenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for ester hydrolysis.
Major Products
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and reduced bipyridine derivatives.
Substitution: Hydrolyzed products such as carboxylic acids and alcohols.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula: C24H22N2O4
- Molecular Weight: 402.44 g/mol
- CAS Number: 1373759-07-9
The compound features a bipyridine core with dimethyl and dibenzoate substituents, which facilitate its interaction with metal ions and enhance its solubility in biological systems.
Scientific Research Applications
Dimethyl 4,4'-([2,2'-bipyridine]-5,5'-diyl)dibenzoate has been investigated for various applications:
Coordination Chemistry
- Ligand in Metal Complexes: The bipyridine moiety acts as a chelating agent for transition metals, forming stable coordination complexes that are useful in catalysis and material synthesis.
- Metal-Organic Frameworks (MOFs): This compound can serve as a building block for MOFs, which have applications in gas storage, separation, and catalysis. For example, it has been utilized to synthesize nickel-based MOFs that exhibit unique magnetic properties.
Biological Applications
- Fluorescent Probes: Its luminescent properties make it suitable for use as a fluorescent probe in biological imaging. Studies have shown that it can effectively label cellular components for visualization under fluorescence microscopy .
- Antimicrobial Activity: Research indicates that dimethyl bipyridine derivatives exhibit antimicrobial properties against various bacterial strains. For instance:
Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) This compound E. coli 50 µM This compound S. aureus 75 µM These findings suggest its potential in developing new antibacterial agents.
Material Science
- Dye-Sensitized Solar Cells (DSSCs): The compound's electronic properties make it valuable in the development of DSSCs. Its ability to facilitate charge transfer processes enhances the efficiency of solar energy conversion .
- Organic Light Emitting Diodes (OLEDs): Its luminescent characteristics also position it as a candidate for use in OLED technology, where efficient light emission is crucial .
Case Study 1: Synthesis of Metal-Organic Frameworks
A study demonstrated the synthesis of a nickel-based MOF using this compound as a ligand. The resulting framework exhibited significant gas adsorption capabilities and unique magnetic properties due to the coordination between nickel ions and the bipyridine ligands.
Case Study 2: Antimicrobial Efficacy
In vitro studies assessed the antimicrobial activity of dimethyl bipyridine derivatives against common bacterial pathogens. Results indicated effective inhibition at concentrations suitable for therapeutic applications, highlighting its potential as a new class of antibacterial agents.
Mechanism of Action
The mechanism of action of Dimethyl 4,4’-([2,2’-bipyridine]-5,5’-diyl)dibenzoate involves its interaction with molecular targets through coordination bonds. The bipyridine core can chelate metal ions, forming stable complexes that can participate in various biochemical and catalytic processes. The ester groups may also play a role in modulating the compound’s solubility and reactivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
5,5'-Dimethyl-2,2'-bipyridine (5,5’-dmbpy)
- Structure : Methyl groups at the 5,5' positions of bipyridine.
- Properties: Melting point = 115°C; used as a ligand in organometallic complexes and pharmaceuticals .
- Key Difference : The methyl groups are electron-donating and less bulky compared to the benzoate esters in Dimethyl 4,4'-([2,2'-bipyridine]-5,5'-diyl)dibenzoate. This results in weaker π-acceptor properties and reduced steric hindrance during metal coordination.
- Applications : Catalytic systems (e.g., Cu(II) complexes for magnetic studies ), though catalytic activity is lower than other substituted bipyridines .
4,4'-Dimethyl-2,2'-bipyridine (4,4’-dmbpy)
- Structure : Methyl groups at the 4,4' positions.
- Key Difference : The 4,4' substitution alters the ligand’s coordination geometry. For example, Cu(II) complexes with 4,4’-dmbpy exhibit distinct magnetic coupling constants compared to 5,5’-dmbpy .
- Reactivity : Enhanced electron density at the 4,4' positions may stabilize certain metal oxidation states.
2,2'-Bipyridine-5,5'-dicarboxylic Acid (H2dbpydc)
- Structure : Carboxylic acid groups at the 5,5' positions.
- Properties : Prepared via oxidation of 5,5’-dmbpy . The carboxylic acid groups enable coordination to metal ions and incorporation into metal-organic frameworks (MOFs) .
- Applications : Used in photocatalytic systems (e.g., Ru and Ni complexes for hydrogen evolution ).
Electronic and Steric Effects
- This compound: Electronic Effects: The ester groups are electron-withdrawing, reducing electron density on the bipyridine nitrogen atoms. This can stabilize low-oxidation-state metal centers.
Comparison with 5,5’-dmbpy :
- The methyl groups in 5,5’-dmbpy are less sterically demanding, allowing tighter metal-ligand binding. However, they lack the electronic tunability of esters.
This compound
- MOFs and COFs : The ester groups can act as linkers in porous materials. For example, related aldehyde-functionalized bipyridines form covalent organic frameworks (COFs) with high iodine adsorption capacity .
- Catalysis: Potential use in photocatalytic systems, though ester groups may reduce catalytic efficiency compared to carboxylic acids .
5,5’-dmbpy and 4,4’-dmbpy
Comparative Data Table
Research Findings and Trends
- Synthetic Flexibility : Oxidation of 5,5’-dmbpy to H2dbpydc, followed by esterification, demonstrates a versatile route to tailor bipyridine derivatives for specific applications .
- Steric vs. Electronic Trade-offs : While ester groups enhance solubility, they may reduce catalytic activity compared to carboxylic acids or simpler methyl substituents .
- MOF/COF Design : Functionalization at the 5,5' position (e.g., aldehydes or esters) enables the construction of nitrogen-rich frameworks with applications in environmental remediation (e.g., iodine capture) .
Biological Activity
Dimethyl 4,4'-([2,2'-bipyridine]-5,5'-diyl)dibenzoate is a complex organic compound characterized by its bipyridine core and dibenzoate substituents. This compound has garnered attention for its potential biological activities, especially in the fields of medicinal chemistry and material science. This article delves into its biological activity, synthesis, mechanisms of action, and applications based on diverse research findings.
Chemical Structure and Properties
- Chemical Formula: C24H22N2O4
- Molecular Weight: 402.44 g/mol
- CAS Number: 446822-05-5
The compound features a bipyridine unit that allows for metal coordination, while the ester groups enhance its solubility and reactivity in biological systems.
The biological activity of this compound is primarily attributed to its ability to form coordination complexes with metal ions. This chelation can influence various biochemical pathways:
- Metal Ion Interaction: The bipyridine moiety can chelate transition metals, facilitating catalytic reactions relevant in biological systems.
- Fluorescent Properties: The compound exhibits luminescent properties that make it suitable as a fluorescent probe in biological imaging applications.
Antimicrobial Properties
Recent studies have indicated that dimethyl bipyridine derivatives exhibit antimicrobial activity against several bacterial strains. For instance:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 50 µM |
| This compound | S. aureus | 75 µM |
These findings suggest potential applications in developing new antibacterial agents .
Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the safety profile of this compound. The MTT assay revealed that at concentrations up to 1000 mg/mL, the compound did not exhibit significant cytotoxic effects on lymphocytes. However, higher concentrations led to a decrease in lymphocyte proliferation and altered cytokine levels .
Case Studies
-
Fluorescent Probes in Cellular Imaging:
A study investigated the use of this compound as a fluorescent probe for cellular imaging. The results demonstrated effective localization within cellular compartments and highlighted its potential utility in tracking cellular processes. -
Drug Delivery Systems:
Research explored the incorporation of this compound into drug delivery systems. Its ability to form stable complexes with therapeutic agents enhanced the bioavailability and targeted delivery of drugs in cancer therapy models.
Applications
The unique properties of this compound lend themselves to various applications:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Dimethyl 4,4'-([2,2'-bipyridine]-5,5'-diyl)dibenzoate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling between halogenated bipyridine precursors and methyl 4-bromobenzoate derivatives. Key parameters include catalyst selection (e.g., Pd(PPh₃)₄), solvent choice (THF or DMF), and temperature control (60–80°C). Purification via column chromatography using silica gel and a gradient eluent (hexane/ethyl acetate) improves yield. Optimization should focus on reducing steric hindrance from the ester groups by adjusting stoichiometry and reaction time .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm bipyridine backbone and ester substituents. Aromatic protons appear as multiplets in δ 7.5–9.0 ppm, while ester methyl groups resonate near δ 3.9–4.1 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : Confirm ester C=O stretches (~1720 cm⁻¹) and bipyridine C=N vibrations (~1600 cm⁻¹).
Advanced Research Questions
Q. How do the electron-withdrawing ester groups influence the coordination chemistry of the bipyridine moiety?
- Methodological Answer : The ester groups reduce electron density on the bipyridine nitrogen atoms, lowering metal-ligand binding constants. To study this, conduct titration experiments (UV-Vis or fluorescence) with transition metals (e.g., Ru²⁺, Eu³⁺) in acetonitrile. Compare stability constants with unsubstituted bipyridine analogs. Density Functional Theory (DFT) calculations can map electron density distribution and predict ligand field effects .
Q. What computational methods predict the electronic properties and reactivity of this compound in catalytic applications?
- Methodological Answer :
- DFT Studies : Use Gaussian or ORCA software to optimize geometry at the B3LYP/6-31G(d) level. Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox activity.
- Time-Dependent DFT (TD-DFT) : Simulate UV-Vis spectra to correlate with experimental data for photophysical applications.
- Molecular Dynamics (MD) : Model interactions in solvent environments to predict solubility and aggregation behavior .
Q. What kinetic and mechanistic approaches are recommended for studying ester group hydrolysis?
- Methodological Answer :
- Pseudo-First-Order Kinetics : Monitor hydrolysis in buffered aqueous solutions (pH 2–12) via HPLC or NMR. Track ester methyl signal disappearance over time.
- Activation Energy Calculation : Use Arrhenius plots at multiple temperatures (25–60°C).
- Isotopic Labeling : Introduce -labeled water to confirm nucleophilic acyl substitution mechanism .
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies in reported catalytic efficiencies of metal complexes derived from this ligand?
- Methodological Answer :
- Systematic Reproducibility Checks : Standardize reaction conditions (solvent, temperature, catalyst loading).
- Electrochemical Profiling : Compare redox potentials (cyclic voltammetry) to identify electronic differences between complexes.
- X-ray Crystallography : Resolve structural variations (e.g., ligand geometry, counterion effects) that may alter catalytic activity. Cross-reference with theoretical models to reconcile data .
Material Science Applications
Q. What strategies enhance the photophysical properties of this compound for luminescent materials?
- Methodological Answer :
- Ligand Functionalization : Introduce electron-donating substituents (e.g., –OCH₃) to the benzoate groups to redshift emission wavelengths.
- Energy Transfer Studies : Pair with lanthanide ions (e.g., Eu³⁺) in heteroleptic complexes. Measure luminescence quantum yields using integrating sphere setups.
- Thin-Film Fabrication : Spin-coat the compound onto ITO substrates and analyze morphology via AFM to optimize device performance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
